1-Bromo-4-(tert-butyl)-2-nitrobenzene
Overview
Description
1-Bromo-4-(tert-butyl)-2-nitrobenzene is a brominated nitrobenzene derivative with a tert-butyl group attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both bromo and nitro groups makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the bromination of 1,3,5-tri-tert-butylbenzene has been studied, showing high reaction orders in bromine due to the participation of clustered polybromide anions in the transition states . Although this study does not directly describe the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, it provides insights into the bromination mechanisms of tert-butyl-substituted benzenes. Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water has been reported, achieving high yields and purity, which suggests a potential pathway for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of brominated and nitro-substituted benzene derivatives can be complex due to the electronic effects of the substituents. For example, in the case of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), the nitroxide radicals exhibit large dihedral angles with the benzene ring plane, affecting the overall molecular conformation . While this study does not directly analyze 1-Bromo-4-(tert-butyl)-2-nitrobenzene, it highlights the structural considerations that must be taken into account when dealing with substituted benzene derivatives.
Chemical Reactions Analysis
The reactivity of 1-bromo-4-nitrobenzene radical anions has been shown to be enhanced in the room temperature ionic liquid [C4mPyrr][NTf2], where they react via a DISP type mechanism, contrasting with their behavior in conventional solvents . Furthermore, the electrochemical reduction of 1-bromo-4-nitrobenzene in the same ionic liquid has been demonstrated to be a facile route for the formation of arylzinc compounds . These studies provide valuable information on the chemical reactivity of bromo-nitrobenzene derivatives in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene can be inferred from studies on similar compounds. The radical anions of 1-bromo-4-nitrobenzene have been shown to be reactive in certain ionic liquids, suggesting that the ionic solvent can stabilize the charged products . The electrochemical behavior of these compounds can lead to the formation of various products, including arylzinc species, which can further react with other reagents like carbon dioxide . These findings are crucial for understanding the behavior of 1-Bromo-4-(tert-butyl)-2-nitrobenzene under different conditions and for predicting its reactivity in synthetic applications.
Scientific Research Applications
Ultrasound-Assisted Synthesis
1-Bromo-4-(tert-butyl)-2-nitrobenzene has been utilized in the synthesis of other chemical compounds. A study by Harikumar & Rajendran (2014) demonstrates the preparation of 1-butoxy-4-nitrobenzene using a similar nitrobenzene derivative, showcasing the effectiveness of ultrasound-assisted synthesis in organic chemistry (Harikumar & Rajendran, 2014).
Synthesis of Brominated Anilmes
Research by Churakov et al. (1994) involved the synthesis of brominated anilmes, starting from a compound similar to 1-bromo-4-(tert-butyl)-2-nitrobenzene. This study highlights the compound's utility in creating various brominated organic products (Churakov et al., 1994).
Reactivity in Ionic Liquids
Ernst et al. (2013) explored the reactivity of the radical anions of 1-bromo-4-nitrobenzene in ionic liquids, providing insights into its altered behavior in different solvent environments. This research is crucial for understanding solvent effects on chemical reactions (Ernst et al., 2013).
Lithium-Bromine Exchange Reactions
The study by Bailey, Luderer, and Jordan (2006) examines the lithium-bromine exchange reactions of 1-bromo-4-tert-butylbenzene, a compound structurally similar to 1-bromo-4-(tert-butyl)-2-nitrobenzene. This work is significant in the field of organometallic chemistry, especially in reactions involving lithium (Bailey et al., 2006).
Polymer Solar Cell Applications
Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene in polymer solar cells, demonstrating its role in improving the power conversion efficiency. This study emphasizes the potential application of such compounds in renewable energy technologies (Fu et al., 2015).
Electrocatalytic Reactions
The electrochemical reduction of 1-bromo-4-nitrobenzene has been studied for its potential in forming arylzinc compounds, as shown in research by Ernst, Norman, Hardacre, and Compton (2014). This study contributes to the understanding of electrocatalytic processes in organic synthesis (Ernst et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-tert-butyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACFLGSMDUITKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460249 | |
Record name | 1-Bromo-4-tert-butyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(tert-butyl)-2-nitrobenzene | |
CAS RN |
70729-05-4 | |
Record name | 1-Bromo-4-tert-butyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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